4-(trans-4-Methylcyclohexyl)cyclohexanone

Vue d'ensemble

Description

4-(trans-4-Methylcyclohexyl)cyclohexanone is a useful research compound. Its molecular formula is C13H22O and its molecular weight is 194.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(trans-4-Methylcyclohexyl)cyclohexanone, a cyclic ketone, has garnered attention in recent years due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

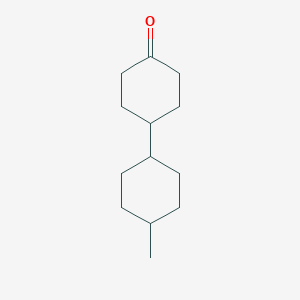

This compound features a cyclohexanone structure with a methyl group attached to one of the cyclohexane rings. This configuration contributes to its unique chemical properties, influencing its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing enzymatic activity and cellular pathways. The compound may act as a ligand for specific receptors or enzymes, leading to modulation of biological responses.

Toxicological Studies

Research has indicated that this compound exhibits moderate toxicity levels. A study assessing the acute toxicity in animal models revealed that it can cause skin and eye irritation. The compound's effects on cellular viability were evaluated using high-throughput screening assays, which suggested that it has limited cytotoxic effects at certain concentrations .

Case Studies

- Toxicity Assessment : A comprehensive study conducted on the toxicity of related compounds highlighted that this compound demonstrated significant irritative properties in dermal and ocular tests. The study utilized animal models to assess acute and chronic exposure effects, revealing potential risks associated with prolonged contact .

- Cellular Response : In vitro studies using yeast and human lung epithelial cells showed that this compound had varying degrees of cytotoxicity depending on the concentration used. The IC50 values were determined through logistic regression analysis, indicating a dose-dependent response in cellular survival assays .

| Cell Type | IC50 (mg/L) | IC5 (mg/L) | R² (p-value) | Hill Slope |

|---|---|---|---|---|

| Yeast | 4702 ± 1.3 | 453.3 ± 2.2 | 0.9472 (0.0052) | -1.31 ± 0.35 |

| Human Lung Epithelial | 148.7 ± 1.2 | 11.2 ± 1.8 | 0.9827 (<0.0001) | -1.14 ± 0.24 |

Pharmacological Applications

Research has explored the potential therapeutic applications of compounds similar to this compound in drug development, particularly in targeting inflammatory pathways and microbial infections . The pharmacological profiles suggest that derivatives could be synthesized for enhanced efficacy and reduced toxicity.

Applications De Recherche Scientifique

Chemical Synthesis

1. Intermediate in Organic Synthesis:

4-(trans-4-Methylcyclohexyl)cyclohexanone serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it a versatile building block in organic chemistry. For instance, it can be converted into amines and other derivatives through established synthetic pathways, which are crucial for developing pharmaceuticals and agrochemicals .

2. Synthesis of Pharmaceuticals:

The compound is utilized in the pharmaceutical industry due to its potential biological activity. It acts as a precursor for synthesizing compounds with therapeutic properties. Research indicates that derivatives of cyclohexanones can exhibit anti-inflammatory and analgesic effects, thus opening avenues for drug development targeting chronic pain management .

Environmental Applications

1. Water Treatment Studies:

Research has been conducted on the behavior of this compound in water systems, particularly in understanding its fate and transport following contamination events. A notable case involved the investigation of 4-methylcyclohexane methanol (MCHM), which includes this compound's isomers, after a significant spill in West Virginia. Studies aimed to quantify its chemical properties, such as solubility and partition coefficients, to assess environmental impact and inform remediation strategies .

2. Odor Analysis and Detection:

The compound's distinctive odor profile has led to studies focused on its sensory detection thresholds. Understanding the olfactory characteristics of this compound is essential for developing effective monitoring techniques for environmental safety and public health following chemical spills .

Case Studies

Propriétés

IUPAC Name |

4-(4-methylcyclohexyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUNWKYRWMYYMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603899, DTXSID701275508 | |

| Record name | 4'-Methyl[1,1'-bi(cyclohexane)]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4′-Methyl[1,1′-bicyclohexyl]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914221-47-9, 151772-66-6 | |

| Record name | 4'-Methyl[1,1'-bi(cyclohexane)]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4′-Methyl[1,1′-bicyclohexyl]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Bicyclohexyl]-4-one, 4'-methyl-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.